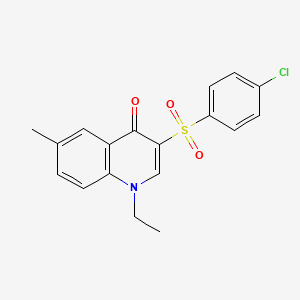![molecular formula C30H24N4O4S B2719400 6-[(5-acetyl-2-methoxybenzyl)thio]-N-(2-furylmethyl)benzimidazo[1,2-c]quinazoline-3-carboxamide CAS No. 422276-79-7](/img/structure/B2719400.png)
6-[(5-acetyl-2-methoxybenzyl)thio]-N-(2-furylmethyl)benzimidazo[1,2-c]quinazoline-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “6-[(5-acetyl-2-methoxybenzyl)thio]-N-(2-furylmethyl)benzimidazo[1,2-c]quinazoline-3-carboxamide” is a complex organic molecule that contains several functional groups and rings, including a benzimidazole ring and a quinazoline ring . These types of compounds are often studied for their potential biological activities, including drug development and disease mechanisms.
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple ring structures and functional groups. The exact structure would need to be determined through methods such as NMR, IR, and HRMS .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the specific functional groups present in the molecule. For example, the acetyl group might undergo reactions such as nucleophilic acyl substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of polar functional groups would likely make the compound soluble in polar solvents .Scientific Research Applications
Synthesis and Biological Activity
Heterocyclic compounds, including benzimidazoquinazoline derivatives, have been synthesized and evaluated for various biological activities. For instance, benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derivatives have been developed as anti-inflammatory and analgesic agents. These compounds have shown significant inhibitory activity on cyclooxygenase-1/cyclooxygenase-2 (COX-1/COX-2), alongside analgesic and anti-inflammatory properties (A. Abu‐Hashem et al., 2020).
Antimicrobial and Antifungal Activities
Benzimidazoquinazoline derivatives have also been synthesized with the aim of evaluating their antimicrobial and antifungal activities. Research on benzo[h] pyrimido[4′,5′:4,5]thieno[2,3-b]quinoline derivatives and related fused hexacyclic systems indicated that some of these compounds exhibit significant antibacterial and antifungal properties, suggesting their potential as antimicrobial agents (E. A. Bakhite, 2000).
Cytotoxic Activity Against Cancer Cells
Further, benzimidazoquinazoline derivatives have been explored for their cytotoxic activity against various cancer cell lines. For example, novel 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives have been synthesized and screened for in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, indicating their potential as anticancer agents (Ashraf S. Hassan et al., 2014).
Antitubercular Agents
Additionally, substituted benzo[h]quinazolines, among other heterocyclic compounds, have been developed and assessed for their in vitro antitubercular activity against Mycobacterium tuberculosis H37Rv strain. Certain derivatives demonstrated significant activity, highlighting their potential use as antitubercular agents (Hardesh K. Maurya et al., 2013).
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological activity. Benzimidazole derivatives, for example, often exhibit biological activity by interacting with biological macromolecules such as proteins or DNA.
properties
IUPAC Name |
6-[(5-acetyl-2-methoxyphenyl)methylsulfanyl]-N-(furan-2-ylmethyl)benzimidazolo[1,2-c]quinazoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H24N4O4S/c1-18(35)19-10-12-27(37-2)21(14-19)17-39-30-33-25-15-20(29(36)31-16-22-6-5-13-38-22)9-11-23(25)28-32-24-7-3-4-8-26(24)34(28)30/h3-15H,16-17H2,1-2H3,(H,31,36) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNETXGUVXPOZSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)OC)CSC2=NC3=C(C=CC(=C3)C(=O)NCC4=CC=CO4)C5=NC6=CC=CC=C6N52 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H24N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
536.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-[(5-acetyl-2-methoxyphenyl)methylsulfanyl]-N-(furan-2-ylmethyl)benzimidazolo[1,2-c]quinazoline-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

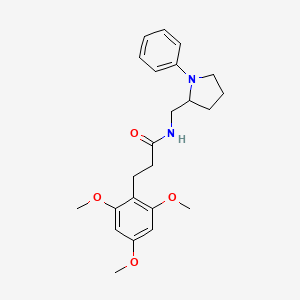

![3-[2-(2-Methylpyrazol-3-yl)piperidine-1-carbonyl]chromen-2-one](/img/structure/B2719321.png)
![4-((4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)methyl)-7,8-dimethyl-2H-chromen-2-one](/img/structure/B2719322.png)
![N-[(4-Morpholin-4-ylthian-4-yl)methyl]-3-(trifluoromethyl)benzamide](/img/structure/B2719323.png)
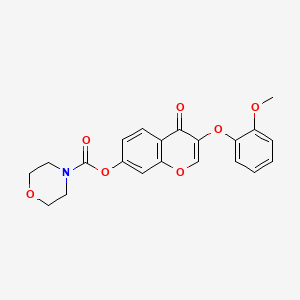

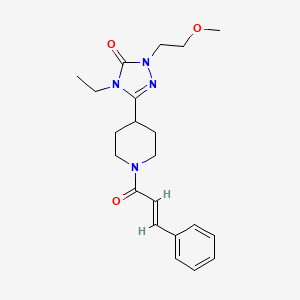
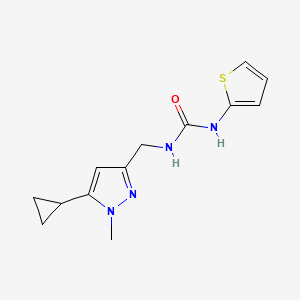
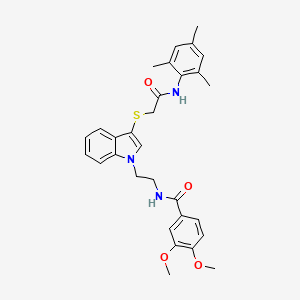
![Tert-butyl N-[[3-[(1-cyclobutylaziridin-2-yl)methoxy]phenyl]methyl]carbamate](/img/structure/B2719336.png)
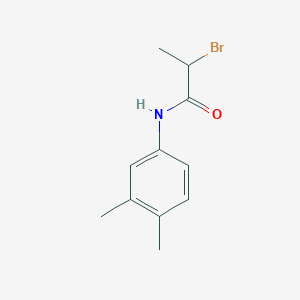
![2-(4-Chlorophenoxy)-1-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]ethanone](/img/structure/B2719338.png)
